molecular formula C15H23N5O3S B11708407 2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B11708407
M. Wt: 353.4 g/mol
InChI Key: UKLXLJMBGAICGD-UHFFFAOYSA-N
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Description

2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound with the molecular formula C15H23N5O3S. This compound is part of the purine family, which is known for its significant biological and pharmacological activities. The structure of this compound includes a purine ring system substituted with a heptyl chain, a methyl group, and a sulfanylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Heptyl Chain: The heptyl chain is introduced via alkylation reactions using heptyl halides.

    Addition of the Sulfanylacetamide Group: The sulfanylacetamide group is added through a nucleophilic substitution reaction involving thiol and acetamide derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for condensation reactions and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfanyl group, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid
  • Ethyl 2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate

Uniqueness

2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. The presence of the heptyl chain and the sulfanylacetamide group differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects.

Properties

Molecular Formula

C15H23N5O3S

Molecular Weight

353.4 g/mol

IUPAC Name

2-(7-heptyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide

InChI

InChI=1S/C15H23N5O3S/c1-3-4-5-6-7-8-20-11-12(17-15(20)24-9-10(16)21)19(2)14(23)18-13(11)22/h3-9H2,1-2H3,(H2,16,21)(H,18,22,23)

InChI Key

UKLXLJMBGAICGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C

Origin of Product

United States

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